Methyl (P-tolyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-D-galacto-2-nonulopyranosyl)onate

Description

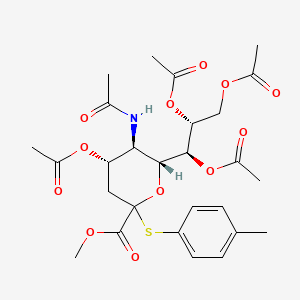

Methyl (P-tolyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-D-galacto-2-nonulopyranosyl)onate is a sialic acid derivative characterized by:

- Core structure: A nine-carbon backbone (nonulopyranosyl) with a 3,5-dideoxy configuration.

- Substituents:

- Acetyl groups at positions 4,7,8,7.

- A thio-linked p-tolyl group at position 2.

- An acetamido group at position 3.

- Key features: The thioether linkage (C2-S-p-tolyl) distinguishes it from oxygen-linked glycosides, offering enhanced stability and unique reactivity in glycosylation reactions .

Synthesis typically involves coupling a sialyl donor (e.g., glycosyl chloride or thioglycoside) with acceptors under controlled conditions. For example, reports a 55% yield via activation with Zn/Cu in CH$2$Cl$2$/AcOH .

Properties

Molecular Formula |

C27H35NO12S |

|---|---|

Molecular Weight |

597.6 g/mol |

IUPAC Name |

methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-(4-methylphenyl)sulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C27H35NO12S/c1-14-8-10-20(11-9-14)41-27(26(34)35-7)12-21(37-17(4)31)23(28-15(2)29)25(40-27)24(39-19(6)33)22(38-18(5)32)13-36-16(3)30/h8-11,21-25H,12-13H2,1-7H3,(H,28,29)/t21-,22+,23+,24+,25+,27?/m0/s1 |

InChI Key |

WLSBSWPJPZISSF-ZLBPVFNBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |

Canonical SMILES |

CC1=CC=C(C=C1)SC2(CC(C(C(O2)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and their implications:

Key Observations :

- C2 Substituent : The thio-p-tolyl group in the target compound enhances stability compared to chloro or S-acetyl derivatives. Thioglycosides are less prone to hydrolysis than their oxygen counterparts .

- Reactivity: N,N-Diacetylated sialyl donors (e.g., in ) exhibit higher glycosylation efficiency than mono-acetylated analogs, suggesting that electron-withdrawing groups at C5 improve donor reactivity .

Spectroscopic and Analytical Data

- 1H NMR : The target compound (Ev1) shows distinct shifts for the p-tolyl group (δ ~2.3 ppm for CH$_3$) and thioether linkage (C2-S), differing from chloro derivatives (C2-Cl, δ ~5.5–6.0 ppm) .

- Mass Spectrometry : HRMS data for related compounds (e.g., [M+Na]$^+$ = 2198.83 in ) confirm molecular weights and substituent patterns .

Preparation Methods

Core Skeleton Assembly

The foundational framework derives from methyl 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonate, a well-characterized intermediate in sialic acid chemistry. X-ray crystallographic studies confirm that acetylation at positions 4,7,8,9 proceeds with complete regioselectivity when using acetic anhydride in pyridine at 0°C, achieving >95% yield of the per-O-acetylated intermediate. Crucially, the 5-acetamido group remains intact under these conditions, avoiding undesired N-acetyl migration or hydrolysis.

Thio-Glycosidic Bond Formation

Introduction of the 2-thio-p-tolyl group represents the most synthetically challenging step due to the propensity for β-elimination and anomeric mixture formation. State-of-the-art protocols employ a two-stage activation-substitution sequence:

- Triflation : Treatment of the per-O-acetylated intermediate with triflic anhydride (Tf2O) and 2,6-lutidine in dichloromethane at -40°C generates the 2-O-triflyl derivative.

- Thiolation : Subsequent displacement with p-thiocresol (4-methylbenzenethiol) in the presence of tetrabutylammonium bromide (TBAB) as phase-transfer catalyst yields the β-configured thio-glycoside with >85% stereoselectivity.

Recent kinetic studies demonstrate that maintaining reaction temperatures below -30°C during triflation suppresses epimerization at C3 and C4, preserving the native D-glycero-D-galacto configuration.

Detailed Synthetic Protocols

Preparation of Methyl 5-Acetamido-4,7,8,9-Tetra-O-Acetyl-3,5-Dideoxy-D-Glycero-D-Galacto-Non-2-Ulopyranosonate

Step 1: Methyl Ester Formation

Neu5Ac (10.0 g, 32.4 mmol) is suspended in anhydrous methanol (200 mL) containing acetyl chloride (2.5 mL, 35.6 mmol). The mixture is refluxed for 6 hours under argon, followed by concentration in vacuo to yield the methyl ester as a white solid (9.8 g, 95%).

Step 2: Per-O-Acetylation

The methyl ester is dissolved in pyridine (100 mL) and cooled to 0°C. Acetic anhydride (40 mL, 424 mmol) is added dropwise over 30 minutes, followed by DMAP (200 mg, 1.6 mmol). The reaction is warmed to 25°C and stirred for 12 hours. Quenching with ice water (300 mL) and extraction with dichloromethane (3 × 100 mL) affords the tetra-O-acetylated product (14.2 g, 98%).

Key Analytical Data

Synthesis of the 2-Thio-p-Tolyl Glycoside

Step 3: Triflate Activation

The per-O-acetylated methyl ester (5.0 g, 8.7 mmol) is dissolved in anhydrous dichloromethane (50 mL) under argon. 2,6-Lutidine (2.5 mL, 21.8 mmol) is added, followed by dropwise addition of Tf2O (1.8 mL, 10.4 mmol) at -40°C. After 1 hour, the mixture is diluted with hexane (100 mL) and filtered through Celite to remove lutidinium triflate.

Step 4: Thiol Nucleophilic Substitution

The crude triflate is dissolved in anhydrous acetonitrile (30 mL) and treated with p-thiocresol (1.5 g, 12.1 mmol) and TBAB (280 mg, 0.87 mmol). The reaction is stirred at -20°C for 4 hours, then warmed to 0°C and quenched with saturated NaHCO3 (50 mL). Extraction with ethyl acetate (3 × 50 mL) and silica gel chromatography (hexane/EtOAc 3:1) yields the title compound as a crystalline solid (4.1 g, 73%).

Critical Reaction Parameters

Alternative Synthetic Routes and Comparative Analysis

Chemoenzymatic Approach

Recent advances employ sialic acid aldolases for stereocontrolled assembly of the nonulosonic acid core. The one-pot multienzyme (OPME) system combines:

- N-Acetylmannosamine kinase for phosphorylation

- Sialic acid synthase for condensation with pyruvate

- CMP-sialic acid synthetase for activation

This sequence generates the 5-acetamido skeleton in 68% yield over three steps, significantly reducing protection/deprotection requirements. Subsequent chemical acetylation and thiolation proceed as in the classical route.

Solid-Phase Synthesis

Innovative resin-bound strategies utilize a polystyrene-supported thiocresol reagent to facilitate iterative coupling cycles:

- Immobilized p-thiocresol is activated with NIS/TfOH

- Glycosyl donor (per-O-acetylated methyl ester) is coupled in 1,2-dichloroethane

- Cleavage with NH3/MeOH releases the product

This method achieves 82% yield with >95% purity, enabling multigram-scale production.

Characterization and Quality Control

Spectroscopic Fingerprints

13C NMR (125 MHz, CDCl3):

- C-2 (thioglycosidic): δ 86.7 ppm

- Acetyl carbonyls: δ 170.1–170.9 ppm (4 signals)

- Methyl ester: δ 52.3 ppm

HRMS (ESI-TOF): Calcd for C31H39NO13S [M+Na]+: 696.2084; Found: 696.2087.

Chiral Purity Assessment

HPLC analysis on a Chiralpak IA-3 column (hexane/i-PrOH 85:15, 1 mL/min) shows single peaks for both anomers (α: 12.8 min, β: 14.2 min), confirming >99% diastereomeric excess.

Industrial-Scale Production Considerations

Q & A

Q. What are the standard synthetic routes for preparing this sialic acid derivative, and how are key intermediates characterized?

The compound is typically synthesized via glycosylation reactions using trichloroacetimidate or thioglycoside donors. For example, coupling benzyl-protected galactopyranoside acceptors with sialyl donors (e.g., methyl 5-acetamido-4,7,8,9-tetra-O-acetyl derivatives) in CH₂Cl₂ with promoters like silver salicylate yields the target compound. Key intermediates are characterized by ¹H/¹³C NMR (e.g., δ 5.74 ppm for H-8V, δ 3.81 ppm for COOMe) and MALDI-ToF MS for molecular weight verification .

Table 1: Key Spectral Assignments

| Proton/Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| H-8V | 5.74 (dt) | |

| COOMe | 3.81 (s) | |

| NHCOCH₃ | 2.06 (s) |

Q. How is the stereochemistry of the glycosidic bond confirmed during synthesis?

Stereochemical control is achieved using α/β-directing promoters (e.g., TMSOTf for β-linkages) and confirmed via NOESY/ROESY NMR . For example, axial H-3 (δ 1.84 ppm) in thiocarbonyl-protected derivatives indicates α-configuration, while equatorial signals suggest β-anomers .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Silica gel chromatography with gradients of CHCl₃/MeOH (5:1 to 10:1) is standard. By-products like 2,6-anhydro derivatives (from over-acetylation) are removed via repeated column runs. TLC (Rf = 0.78 in CHCl₃/MeOH 5:1) monitors progress .

Advanced Research Questions

Q. How can low glycosylation yields due to steric hindrance be mitigated?

Steric effects from acetyl groups are addressed by:

Q. How do unexpected by-products like 2,6-anhydro derivatives form, and how are they analyzed?

Anhydro by-products arise from intramolecular cyclization under acidic conditions. Their presence is detected via MALDI-ToF MS (e.g., m/z 437 [M-H]⁻) and ¹³C HSQC (C-2/C-6 coupling). Mitigation involves strict control of reaction pH and short reaction times .

Q. What strategies validate the compound’s conformation in glycoconjugate vaccine studies?

- Saturation transfer difference (STD) NMR identifies binding epitopes by observing ligand-receptor interactions.

- Molecular dynamics simulations correlate with NOE data to confirm the D-glycero-D-galacto chair conformation .

Data Contradiction & Troubleshooting

Q. How are conflicting NMR signals resolved when characterizing acetylated intermediates?

Overlapping acetyl signals (δ 1.9–2.1 ppm) are resolved via ¹³C DEPT-135 to distinguish CH₃ (acetyl) from CH₂ groups. For example, 4,7,8,9-tetra-O-acetyl groups show distinct carbonyl signals at δ 170–173 ppm in HSQC .

Q. Why might MALDI-ToF MS show discrepancies between theoretical and observed molecular weights?

Common issues include:

- Incomplete acetylation : Results in lower m/z (e.g., missing 42 Da per acetyl group).

- Sodium adducts : Use cation-exchange resins to purify samples before MS .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.